High-Potency NK1 Receptor Antagonism Compared to Related Piperidine Scaffolds
This compound demonstrates sub-nanomolar antagonism at the NK1 receptor, a key target for emesis, pain, and depression. Its potency is within the range of clinically investigated NK1 antagonists, distinguishing it from many other piperidine derivatives that lack this high-affinity interaction [1]. While a direct comparator compound from the same chemical series is not publicly available for a head-to-head analysis, the reported IC50 value of 0.290 nM against the gerbil NK1 receptor is significantly more potent than the class average for many early-generation piperidine-based NK1 antagonists [2].
| Evidence Dimension | Binding Affinity (Displacement of [125I]-substance P) |
|---|---|
| Target Compound Data | IC50 = 0.290 nM |
| Comparator Or Baseline | Class-level baseline: Piperidine-ether based hNK1 antagonists typically exhibit IC50 values in the low nanomolar range (e.g., 5.3-5.7 nM for acyl and sulfonyl derivatives [2]) |
| Quantified Difference | The target compound's potency (0.290 nM) is over 18-fold more potent than the 5.3 nM class baseline example. |
| Conditions | Gerbil NK1 receptor expressed in HEK293 cell membranes, incubated for 30 mins, detection by liquid scintillation counting. |
Why This Matters
This high-potency binding profile makes the compound a valuable reference standard for developing and validating NK1 receptor binding assays.
- [1] BindingDB. (n.d.). BDBM50106365 (CHEMBL3596492). Affinity data for Substance-P receptor (NK1). View Source
- [2] Stevenson, G., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. (Data on acyl/sulfonyl derivatives). View Source
